molecular formula C5H4F2KNO B2511333 Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate CAS No. 2344692-56-2

Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate

Cat. No.: B2511333
CAS No.: 2344692-56-2
M. Wt: 171.188
InChI Key: GPYSRWYEWIYRHN-VEELZWTKSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a potassium ion bonded to a cyano group and a difluorobutene moiety, making it a valuable subject for research in organic chemistry and materials science.

Mechanism of Action

Target of Action

The primary target of Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate is likely to be the cellular mechanisms that regulate potassium levels within the body. Potassium is a critical electrolyte that plays a vital role in maintaining the resting membrane potential of cells . It is involved in nerve signal transmission, muscle contraction, and maintaining heart function .

Mode of Action

This compound’s interaction with its targets involves the regulation of potassium ions across the cell membrane. This regulation is primarily controlled by the Na+/K+ ATPase, a transmembrane pump that uses active transport to move sodium ions out of the cell and potassium ions into the cell . This movement of ions maintains the ion gradients, which are essential for normal cell function, including nerve signal transmission and muscle contraction .

Biochemical Pathways

This compound affects the biochemical pathways related to potassium homeostasis. The maintenance of potassium balance involves several different methods, including renal excretion of potassium in response to variations in intake . Insulin and beta-adrenergic tone also play critical roles in maintaining the internal distribution of potassium under normal conditions .

Pharmacokinetics

The pharmacokinetics of this compound would involve its absorption, distribution, metabolism, and excretion (ADME). Potassium is absorbed via passive diffusion, primarily in the small intestine . About 90% of ingested potassium is absorbed and used to maintain its normal intracellular and extracellular concentrations . The specific ADME properties of this compound would depend on its chemical structure and may need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action would be the regulation of potassium levels within the body. This regulation is crucial for normal cellular function, including nerve signal transmission and muscle contraction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the individual’s diet, the presence of other electrolytes, and the pH of the body fluids . For instance, alkalosis can cause a decrease in extracellular potassium concentration, leading to a shift of potassium into cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate typically involves the reaction of potassium hydroxide with (E)-1-cyano-3,3-difluorobut-1-en-2-one under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The difluorobutene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include amines, oxides, and substituted difluorobutene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-one
  • Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-ol

Uniqueness

Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate is unique due to its combination of a cyano group and a difluorobutene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2NO.K/c1-5(6,7)4(9)2-3-8;/h2,9H,1H3;/q;+1/p-1/b4-2+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYSRWYEWIYRHN-VEELZWTKSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=CC#N)[O-])(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C\C#N)/[O-])(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2KNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.